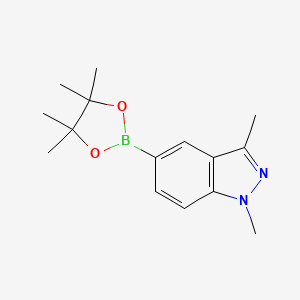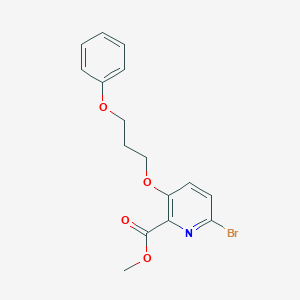
Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate
Overview
Description
Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate is a useful research compound. Its molecular formula is C16H16BrNO4 and its molecular weight is 366.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Complexes and Chiral Polygons
- The reaction of various heteroaryl compounds with chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes has been studied, focusing on the dynamics of noncovalent supramolecular complexes. This research is relevant for understanding the formation of chiral polygons and polyhedra in chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).
Antioxidant Activity in Marine Algae
- Marine red algae Rhodomela confervoides has been found to contain bromophenols with significant antioxidant activity. These findings suggest potential applications in food preservation and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2011; Li, Li, Gloer, & Wang, 2012).
Photochromic Ruthenium DMSO Complexes
- Research on photochromic compounds like trans- and cis-[Ru(tpy)(Mepic)(dmso)] and cis-[Ru(tpy)(Brpic)(dmso)] has advanced our understanding of efficient energy conversion in these complexes. This research is significant in the field of photochemistry and could inform future developments in solar energy conversion (Rachford, Petersen, & Rack, 2006).
Pyridine Derivatives in Catalysis
- The study of pyridine derivatives as catalysts in reactions like the vapor-phase oxidation of picolines contributes to our understanding of catalysis and reaction mechanisms. This research is pertinent to the development of more efficient and sustainable chemical processes (Takehira, Shishido, Song, Matsushita, Kawabata, & Takaki, 2004; Shishido, Song, Matsushita, Takaki, & Takehira, 2003).
Novel Synthetic Approaches
- The synthesis of tetrahydro-2,7- and -1,6-naphthyridines from 3-bromo-picolines represents a significant advancement in organic synthesis, providing new pathways for the preparation of complex organic compounds (Sierov, Nazarenko, Shvydenko, Shvydenko, & Kostyuk, 2020).
Microwave-Assisted Organic Synthesis
- The development of new microwave-enhanced methods for the rapid demethylation of methyl phenyl ethers demonstrates the potential of microwave-assisted techniques in organic synthesis, providing a more efficient route for the preparation of complex molecules (Fredriksson & Stone-Elander, 2002).
Coordination Chemistry of Hexadentate Ligands
- The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands with various metal ions contribute to our understanding of coordination chemistry, with implications for the design of new metallopharmaceuticals and catalysts (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).
Properties
IUPAC Name |
methyl 6-bromo-3-(3-phenoxypropoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4/c1-20-16(19)15-13(8-9-14(17)18-15)22-11-5-10-21-12-6-3-2-4-7-12/h2-4,6-9H,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDILMRKDWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
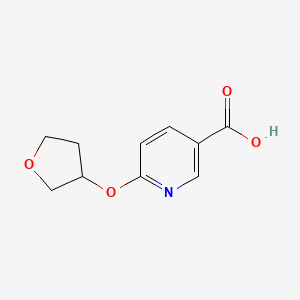
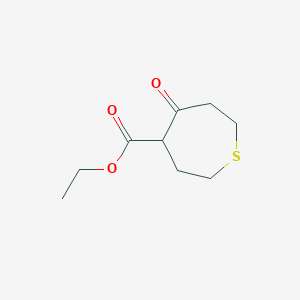
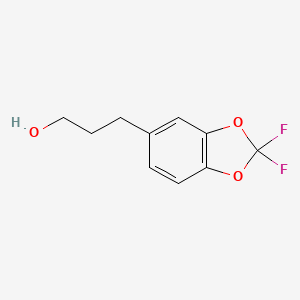
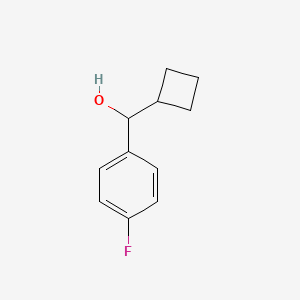
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
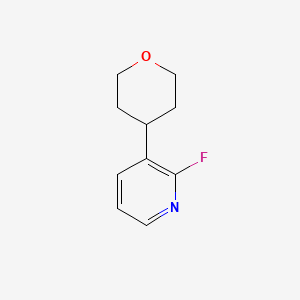
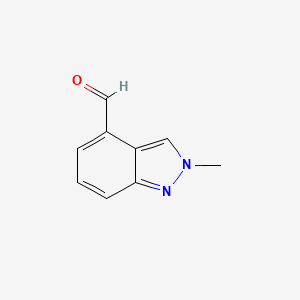
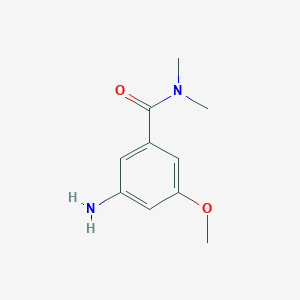

![5,7-Difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)
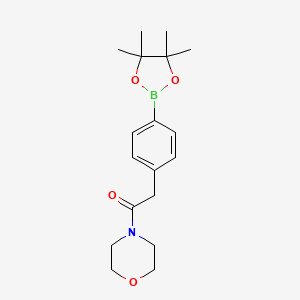
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1397838.png)
![Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate](/img/structure/B1397839.png)
